molecular formula C6H4ClF5O2S2 B1530395 4-(Pentafluorosulfur)benzenesulfonyl chloride CAS No. 1211516-26-5

4-(Pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1530395
CAS No.: 1211516-26-5
M. Wt: 302.7 g/mol
InChI Key: LQEOIYDDOVVHIF-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H4ClF5O2S2 and its molecular weight is 302.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrostatic Activation in SNAr Reactions

4-(Pentafluorosulfur)benzenesulfonyl chloride has been utilized in the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. This compound, when transformed into corresponding N-sulfonylpyridinium triflates, allows SNAr reactions to be performed under milder conditions due to the electrostatic effect of the sulfonylonio function (Weiss & Pühlhofer, 2001).

Role in Synthesis of Benzenesulfonamides

Another application is in the synthesis of pharmaceutically interesting substances like benzenesulfonamides. The reaction of this compound with different reagents can lead to the formation of 4-(1-pyridinio)-substituted benzenesulfonamides, which are of pharmaceutical interest (Weiss & Pühlhofer, 2001).

Solid-Phase Synthesis Applications

In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from various primary amines and this compound have been key intermediates in diverse chemical transformations (Fülöpová & Soural, 2015).

Synthesis of Phenyl Benzenesulfonylureas

This compound has been instrumental in the synthesis of novel N-substituted phenyl benzenesulfonylureas, which are then characterized by various spectroscopic methods (Ta-n, 2015).

Building Block of Penoxsulam

It serves as a key building block in the synthesis of penoxsulam, an herbicide, demonstrating its utility in agrichemical research (Huang et al., 2019).

Nucleophilicity Scale Applications

In exploring solvent nucleophilicity, benzenesulfonyl chlorides including the pentafluorosulfur variant have been used for studies in solvolysis, enhancing understanding of solvent effects and reaction mechanisms (Kevill & D’Souza, 1999).

Pd-Catalyzed Coupling Reactions

This chemical also finds use in palladium-catalyzed coupling reactions, showcasing its versatility in organic synthesis and material science (Yuan et al., 2015).

Perfluorophenylation of Aromatic Compounds

It plays a role in the perfluorophenylation of aromatic and heteroaromatic compounds, a process critical in the development of materials with unique chemical properties (Kamigata et al., 1998).

Safety and Hazards

“4-(Pentafluorosulfur)benzenesulfonyl chloride” should be handled with care as it may pose certain hazards. Although specific safety data for this compound is not available, similar compounds like benzenesulfonyl chloride are known to cause severe skin burns and eye damage .

Mechanism of Action

Target of Action

The primary target of 4-(Pentafluorosulfur)benzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a process known as chlorosulfonation . In this process, the compound reacts with chlorosulfonic acid to produce benzenesulfonic acid and hydrochloric acid. The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

The chlorosulfonation process involving this compound affects the sulfonation pathway . Sulfonation is a critical biochemical pathway involved in the metabolism and detoxification of various compounds. The downstream effects of this pathway include the formation of water-soluble sulfate conjugates that can be readily excreted from the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s reactivity, as the chlorosulfonation process is acid-catalyzed . Additionally, temperature and solvent conditions can also impact the rate and efficiency of the reaction.

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-1-3-6(4-2-5)16(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEOIYDDOVVHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-26-5
Record name 4-(Pentafluorosulfur)benzenesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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